Cas no 78385-91-8 (4-Fluorobicyclo[2.2.2]octan-1-amine)

4-Fluorobicyclo[2.2.2]octan-1-amine is a fluorinated bicyclic amine with a rigid, three-dimensional structure, offering unique steric and electronic properties. The fluorine substitution enhances its metabolic stability and lipophilicity, making it valuable in medicinal chemistry for drug design and bioactive molecule development. Its bicyclo[2.2.2]octane scaffold provides high conformational rigidity, which can improve binding selectivity in receptor-targeted applications. The compound serves as a versatile intermediate in synthesizing fluorinated analogs for pharmaceutical and agrochemical research. Its stability under various reaction conditions further supports its utility in complex synthetic pathways. This structure is particularly useful for exploring structure-activity relationships in lead optimization.
4-Fluorobicyclo[2.2.2]octan-1-amine structure
78385-91-8 structure
Product Name:4-Fluorobicyclo[2.2.2]octan-1-amine
CAS No:78385-91-8
MF:C8H14FN
MW:143.201865673065
MDL:MFCD19203891
CID:2094269
PubChem ID:12765162
Update Time:2025-06-25

4-Fluorobicyclo[2.2.2]octan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Fluorobicyclo[2.2.2]octan-1-amine
    • 4-Fluoro-bicyclo[2.2.2]octan-1-aMine
    • SB12246
    • AKOS006341382
    • P12527
    • 4-amino-1-fluorobicyclo[2.2.2]octane
    • DA-39390
    • AS-51378
    • MFCD19203891
    • UIPHMWMHKQUAIM-UHFFFAOYSA-N
    • 78385-91-8
    • Amino-4-fluorobicyclo[2.2.2]octane
    • SCHEMBL3920707
    • EN300-222123
    • CS-0050849
    • 4-amino-1-fluorobicyclo[2,2,2]octane
    • MDL: MFCD19203891
    • Inchi: 1S/C8H14FN/c9-7-1-4-8(10,5-2-7)6-3-7/h1-6,10H2
    • InChI Key: UIPHMWMHKQUAIM-UHFFFAOYSA-N
    • SMILES: FC12CCC(CC1)(CC2)N

Computed Properties

  • Exact Mass: 143.111027613g/mol
  • Monoisotopic Mass: 143.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 26Ų

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4-Fluorobicyclo[2.2.2]octan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:78385-91-8)4-Fluorobicyclo[2.2.2]octan-1-amine
Order Number:A865043
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:51
Price ($):2734.0
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Additional information on 4-Fluorobicyclo[2.2.2]octan-1-amine

Professional Introduction to 4-Fluorobicyclo[2.2.2]octan-1-amine (CAS No. 78385-91-8)

4-Fluorobicyclo[2.2.2]octan-1-amine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 78385-91-8, belongs to the class of bicyclic amines and features a fluorine substituent, which is known to modulate the pharmacokinetic and pharmacodynamic profiles of many drug candidates. The bicyclo[2.2.2]octane scaffold is particularly intriguing because of its rigid three-dimensional structure, which can influence molecular interactions with biological targets.

The synthesis of 4-Fluorobicyclo[2.2.2]octan-1-amine presents a considerable challenge due to the complexity of the bicyclic system and the need for precise stereocontrol. Advanced synthetic methodologies, including transition metal-catalyzed reactions and ring-closing metathesis, have been employed to achieve the desired molecular architecture with high enantioselectivity and yield. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for evaluating its potential as a chiral building block in drug development.

One of the most compelling aspects of 4-Fluorobicyclo[2.2.2]octan-1-amine is its potential as a precursor for more complex pharmacophores. The presence of a fluorine atom at the 4-position enhances lipophilicity and metabolic stability, making it an attractive candidate for further derivatization. Researchers have explored various functionalization strategies, including nucleophilic substitution reactions and cross-coupling techniques, to introduce additional substituents that could modulate biological activity.

In recent years, 4-Fluorobicyclo[2.2.2]octan-1-amine has been investigated for its potential applications in central nervous system (CNS) drug discovery. The rigid bicyclic core mimics natural amino acid structures, suggesting that it could interact with neurotransmitter receptors or enzymes involved in neurological disorders. Preliminary computational studies have identified several analogs with promising binding affinities to targets such as serotonin receptors and GABAergic systems. These findings have spurred interest in developing novel therapeutics for conditions like depression, anxiety, and epilepsy.

The fluorine substituent in 4-Fluorobicyclo[2.2.2]octan-1-amine also contributes to its stability under various conditions, making it suitable for formulation into long-lasting drug delivery systems. Researchers are exploring nanotechnology-based approaches to encapsulate this compound within liposomes or polymeric nanoparticles, which could enhance bioavailability and target specificity. Such innovations could lead to more effective treatments for a range of diseases where traditional oral or injectable formulations are insufficient.

The chemical properties of 4-Fluorobicyclo[2.2.2]octan-1-amine also make it a valuable tool in mechanistic studies of enzyme inhibition and receptor binding. Its unique structure allows researchers to probe interactions at a molecular level, providing insights into how small molecules modulate biological processes. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the binding modes of this compound with various protein targets, contributing to a deeper understanding of drug-receptor interactions.

In conclusion, 4-Fluorobicyclo[2.2.2]octan-1-amine represents a fascinating compound with significant potential in pharmaceutical research and development. Its complex structure, combined with the presence of a fluorine atom, offers numerous opportunities for innovation in drug design and delivery systems. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.

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Amadis Chemical Company Limited
(CAS:78385-91-8)4-Fluorobicyclo[2.2.2]octan-1-amine
A865043
Purity:99%
Quantity:1g
Price ($):2734.0
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